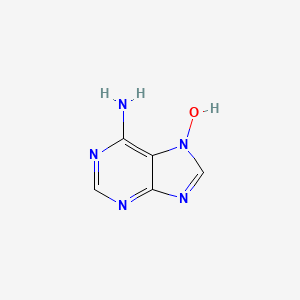
(E)-6-decen-1-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-Decen-1-al is an organic compound belonging to the class of aldehydes. It is characterized by a long carbon chain with a double bond in the trans configuration (E) and an aldehyde functional group at the terminal position. This compound is known for its distinctive odor, often described as citrusy or floral, making it a valuable component in the fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-6-Decen-1-al can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-octene. This process involves the addition of a formyl group (CHO) to the double bond of 1-octene in the presence of a rhodium or cobalt catalyst, followed by hydrogenation to yield the aldehyde. The reaction conditions typically include high pressure and temperature to achieve optimal yields.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-6-Decen-1-al undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol, (E)-6-decen-1-ol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bond in this compound can undergo electrophilic addition reactions, such as hydrohalogenation, where hydrogen halides (HX) add across the double bond to form haloalkanes.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: HX in the presence of a polar solvent like acetic acid.
Major Products Formed:
Oxidation: (E)-6-Decenoic acid.
Reduction: (E)-6-Decen-1-ol.
Substitution: (E)-6-Halo-1-decanes.
Applications De Recherche Scientifique
(E)-6-Decen-1-al has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s distinctive odor makes it useful in studies related to olfactory receptors and insect behavior.
Medicine: Research has explored its potential antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Industry: this compound is widely used in the fragrance and flavor industries to impart citrusy and floral notes to perfumes, cosmetics, and food products.
Mécanisme D'action
The mechanism of action of (E)-6-decen-1-al primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
(E)-2-Decenal: Another aldehyde with a double bond in the trans configuration but located at the second carbon.
(Z)-6-Decen-1-al: The cis isomer of (E)-6-decen-1-al, with the double bond in the cis configuration.
(E)-10-Undecenal: An aldehyde with a longer carbon chain and the double bond at the tenth carbon.
Uniqueness: this compound is unique due to its specific double bond position and trans configuration, which contribute to its distinctive odor profile. This makes it particularly valuable in the fragrance and flavor industries compared to its isomers and other similar compounds.
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
dec-6-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h4-5,10H,2-3,6-9H2,1H3 |
Clé InChI |
BHAHVSKDYRPNIR-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)


![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)


![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)




